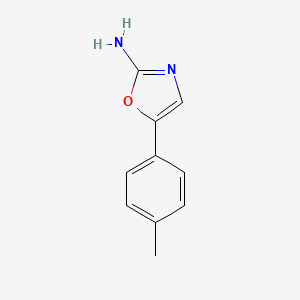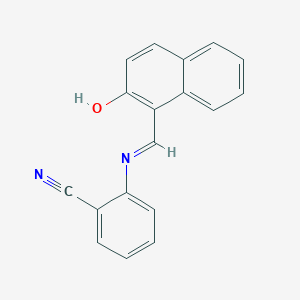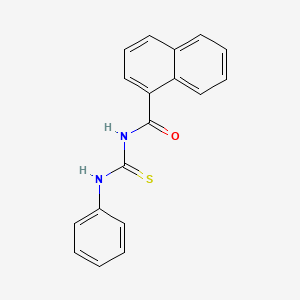
5-(p-Tolyl)oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of p-toluidine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another method involves the reaction of p-tolyl isocyanide with an α-halo ketone under basic conditions, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(p-Tolyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
5-(p-Tolyl)oxazol-2-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(p-Tolyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, depending on its structural modifications. The presence of the oxazole ring and p-tolyl group allows for specific binding interactions with target proteins, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazole: Similar in structure but lacks the p-tolyl group.
5-Phenyl-2-oxazoline: Contains a phenyl group instead of a p-tolyl group.
4-Methyl-2-oxazoline: Similar oxazole ring but with a different substitution pattern.
Uniqueness
5-(p-Tolyl)oxazol-2-amine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets and its utility in various synthetic applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) |
Clave InChI |
JRHYJRMNHZTGPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B12451512.png)


![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)

![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)

![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)
![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)

